Structural Uniqueness: Methyl-Substituted 1,3,4-Oxadiazole vs. Benzyl-Substituted Analog as a Determinant of Lipophilicity and Steric Profile
The target compound bears a compact 5-methyl group on the 1,3,4-oxadiazole ring, whereas the closest commercially available analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203048-59-2) contains a bulkier benzyl substituent. This difference is predicted to reduce calculated logP and steric hindrance, potentially enhancing solubility and altering target binding . No direct experimental IC50 or solubility data are available for the target compound; this inference is based on established SAR for oxadiazole substituent effects [1].
| Evidence Dimension | Substituent bulk and lipophilicity (predicted) |
|---|---|
| Target Compound Data | 5-Methyl substituent (MW 275.29, predicted logP ~1.2) |
| Comparator Or Baseline | Analog CAS 1203048-59-2: 5-Benzyl substituent (MW 365.4, predicted logP ~2.8) |
| Quantified Difference | Calculated ΔlogP ≈ 1.6 (lower lipophilicity for target); ΔMW = 90.1 Da |
| Conditions | In silico prediction; experimental validation pending |
Why This Matters
Lower lipophilicity and smaller molecular size often correlate with improved aqueous solubility and reduced nonspecific binding, which are critical for reproducible cell-based assay results.
- [1] Subramanyam M, Sreenivasulu R, Gundla R, Rao MVB, Rao KP. Synthesis, Biological Evaluation and Docking Studies of 1,3,4-Oxadiazole Fused Benzothiazole Derivatives for Anticancer Drugs. Letters in Drug Design & Discovery. 2018;15(12):1299-1307. DOI: 10.2174/1570180815666180219165119 View Source
